molecular formula C12H13N3S B1302028 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline CAS No. 387358-42-1

3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline

Cat. No. B1302028
M. Wt: 231.32 g/mol
InChI Key: TYFZVTWRRJPDKN-UHFFFAOYSA-N
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Description

The compound "3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various applications, including medicinal chemistry. The core structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a thioether linkage between the pyrimidine ring and an aniline moiety, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of thiazolo[3,2-a]pyrimidinone derivatives involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of ring-annulated products with the elimination of aniline as a by-product . This suggests that similar synthetic strategies could be employed for the synthesis of "3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline," potentially using 2-chloro-N-phenylacetamide as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction techniques. For example, the crystal structure of a similar compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, was characterized and found to belong to monoclinic symmetry with specific crystal parameters . Such detailed structural analysis is crucial for understanding the molecular geometry and electronic properties of these compounds, which can be further investigated using theoretical methods such as DFT, HF, and MP2 calculations .

Chemical Reactions Analysis

The reactivity of the pyrimidine ring, particularly when substituted with various groups, can lead to a range of chemical reactions. For instance, the synthesis of 2-(4,6-Dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide involved the reaction of a related pyrimidine compound with aniline, indicating that the thioether linkage is amenable to nucleophilic aromatic substitution reactions . This provides insight into the types of chemical transformations that "3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from related studies. For example, the solubility, melting points, and crystallographic properties of similar compounds have been reported, which are important for understanding their behavior in different environments . Additionally, the acid-base properties and stability constants of metal complexes with thiopyrimidine derivatives have been investigated, which could be relevant for the coordination chemistry of "3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline" .

properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFZVTWRRJPDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370714
Record name 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline
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Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline

CAS RN

387358-42-1
Record name 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]benzenamine
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Record name 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
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